N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide
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Overview
Description
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is a complex organic compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.402 g/mol . This compound is characterized by the presence of a cyano group, a thienylsulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of solvent-free reactions and efficient catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thienylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and thienylsulfonyl groups play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is unique due to the presence of both cyano and thienylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
853407-21-3 |
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Molecular Formula |
C15H12N2O3S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[4-[(E)-2-cyano-2-thiophen-2-ylsulfonylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O3S2/c1-11(18)17-13-6-4-12(5-7-13)9-14(10-16)22(19,20)15-3-2-8-21-15/h2-9H,1H3,(H,17,18)/b14-9+ |
InChI Key |
ZOIAIKIXPDLTNS-NTEUORMPSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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